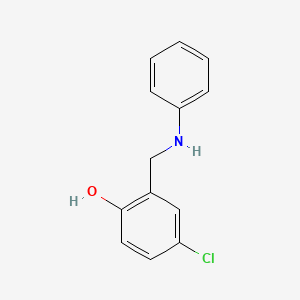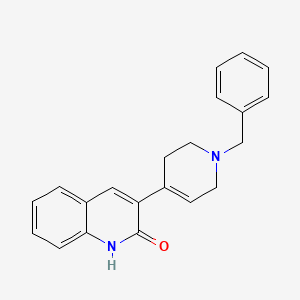
3-(1-苄基-1,2,3,6-四氢吡啶-4-基)喹啉-2(1H)-酮
描述
3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C21H20N2O and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和灭蚊幼虫活性
- 合成和生物学性质:Rajanarendar 等人(2010 年) 的一项研究详细介绍了具有显着抗菌和灭蚊幼虫活性的相关喹啉衍生物的合成。
抗癌和抗真菌分析
- 分子对接和生物学筛选:Shaikh 等人(2017 年) 的研究重点是合成和评估喹啉的抗癌和抗真菌特性,包括分子对接研究。
结构和化学分析
- 晶体学和溶剂化物:Singh 和 Baruah(2009 年) 的一项研究探讨了异构二羧酸与吡啶和喹啉的不同溶剂化物,检查了氢键相互作用和结构表征。
体外抗菌筛选
- 抗菌活性:Idrees 等人(2020 年) 的研究涉及新型喹啉衍生物的合成和体外筛选,以了解其抗菌活性。
体外细胞毒性
- 癌细胞生长抑制作用:Korcz 等人(2018 年) 的论文介绍了喹啉腙的合成和评估,了解其对人肿瘤细胞系的细胞毒性。
抗菌和抗炎活性
- 新型合成化合物:Kumar 等人(2014 年)研究了一系列新型喹啉衍生物的抗菌和抗炎活性,详情请参见他们的研究 (Kumar、Fernandes 和 Kumar,2014 年)。
作用机制
Target of Action
The primary target of the compound 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol is the human dopamine D₂ receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound interacts with its target, the dopamine D₂ receptor, by binding to it. The main contact between the compound and the receptor is established through the protonatable nitrogen atom of the compound and the Asp (3.32) of the receptor . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.
Biochemical Pathways
The compound’s interaction with the dopamine D₂ receptor can affect the dopaminergic signaling pathway . This pathway plays a significant role in the central nervous system, influencing motor control, reward, and reinforcement. Changes in this pathway can have downstream effects on these physiological processes .
Result of Action
The binding of the compound to the dopamine D₂ receptor can lead to changes in the receptor’s activity and the dopaminergic signaling pathway. These changes can potentially influence several physiological processes, including motor control, reward, and reinforcement .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the dopamine D₂ receptor. Additionally, the presence of other molecules in the environment can also influence the compound’s action by competing for the same binding site on the receptor .
生化分析
Biochemical Properties
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to bind to dopamine D2 receptors, which are G protein-coupled receptors involved in neurotransmission . The interaction between 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol and dopamine D2 receptors is characterized by the formation of stable complexes, which can influence the receptor’s activity and downstream signaling pathways.
Cellular Effects
The effects of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving dopamine receptors . It can alter gene expression patterns and impact cellular metabolism by influencing the activity of key metabolic enzymes. These changes can lead to alterations in cell function, including effects on cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol exerts its effects through specific binding interactions with biomolecules. It binds to the dopamine D2 receptor, where it interacts with the receptor’s protonatable nitrogen atom and Asp (3.32) residue . This binding interaction can lead to the inhibition or activation of the receptor, resulting in changes in downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol vary with different dosages in animal models. At low doses, the compound can modulate receptor activity without causing significant adverse effects. At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and increased apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions can have significant effects on cellular energy balance and overall metabolic function.
Transport and Distribution
Within cells and tissues, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules . The compound’s activity and function are influenced by its localization, as it needs to be in the right place at the right time to exert its effects.
属性
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21-19(14-18-8-4-5-9-20(18)22-21)17-10-12-23(13-11-17)15-16-6-2-1-3-7-16/h1-10,14H,11-13,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHUAFYOFQRHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC3=CC=CC=C3NC2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593828 | |
| Record name | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
783368-14-9 | |
| Record name | 3-[1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-pyridinyl]-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=783368-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3032997.png)
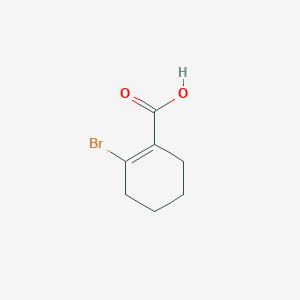

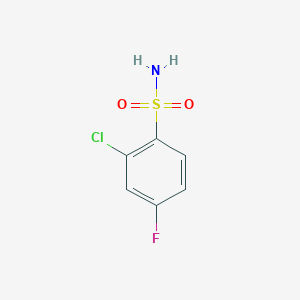



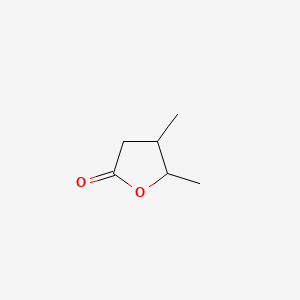
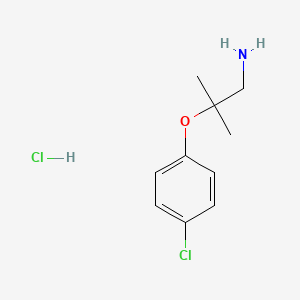


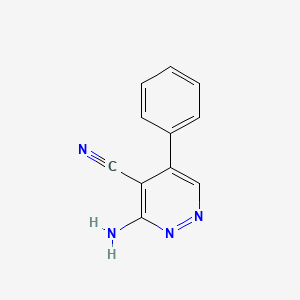
![3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3033018.png)
